3-chloro-4-methoxy-N-methylaniline
Overview
Description
3-chloro-4-methoxy-N-methylaniline is a chemical compound with the molecular formula C8H10ClNO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 171.62400 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Scientific Research Applications
Antibacterial Activity in Chemical Compounds
- 3-Chloro-4-methoxy-N-methylaniline demonstrates potential in the synthesis of chemical compounds with antibacterial activity. This includes its role in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which show potent inhibitory effects on bacterial DNA polymerase IIIC and exhibit significant antibacterial activity against Gram-positive bacteria (Zhi et al., 2005).
Soil Metabolism
- In soil, 3-Chloro-4-methoxyaniline undergoes transformation into various compounds, including 3,3′dichloro-4,4′-dimethoxyazobenzene and 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil. This indicates its potential for environmental interactions and transformations in soil-based ecosystems (Briggs & Ogilvie, 1971).
Synthesis of Chemical Compounds
- The compound is useful in the synthesis of other chemical entities. For instance, reactions involving benzoquinone mono-oximes with methanolic hydrogen chloride include this compound as an intermediate product (Sargent, 1982).
Photodecomposition Studies
- Studies on the photodecomposition of related compounds such as N-(methylphenylamino)-2,4,6-trimethylpyridinium tetrafluoroborate have identified this compound as a byproduct. This suggests its potential formation in various chemical processes under specific conditions (Chiapperino & Falvey, 1997).
Fourier Transform Infrared and Raman Spectral Analysis
- Research involving Fourier transform infrared and Raman spectral analysis of related compounds, like 4-chloro-3-methylaniline, can provide insights into the vibrational modes and chemical properties of this compound (Arjunan & Mohan, 2008).
Hydroaminoalkylation Studies
- The compound has been used in studies exploring hydroaminoalkylation, particularly in the context of Ta(V) complexation and N,O-chelating ligands. Its reactivity is compared with other amines to understand the effects of ligands on the catalytic ability of tantalum complexes (Garcia et al., 2013).
Synthesis of Dye Intermediates
- The compound plays a role in the synthesis of dye intermediates. For instance, intermediates containing sulfonamide as a linking group have been synthesized using related compounds like 3-methyl-4-acetaminobenzenesulfonyl chloride, derived from o-methylaniline (Bo, 2007).
Investigation of Carcinogenic Properties
- Biochemical investigations into the carcinogenic properties of related compounds, such as 4-chloro-2-methylaniline, can provide insights into the potential health risks associated with this compound and its metabolites (Hill, Shih, & Struck, 1979).
Group Exchange Studies
- Studies on the exchange of chlorine atoms with methoxyl and dimethylamino groups in various systems including methyl- and dimethylsilicon moieties provide insights into the reactivity and potential applications of this compound in different chemical environments (Wazer & Moedritzer, 1964).
Synthesis of Aluminum and Zinc Complexes
- The compound's derivatives have been used in synthesizing aluminum and zinc complexes, highlighting its versatility in creating materials with varying optical and thermal properties (Barberis & Mikroyannidis, 2006).
Mechanism of Action
Mode of Action
As a secondary amine, it may undergo various reactions, including C3 borylation in the presence of an iridium catalyst .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-4-methoxy-N-methylaniline. For instance, it may be sensitive to prolonged exposure to air and light . It may also react with oxidizing agents and is incompatible with acids, acid chlorides, acid anhydrides, and chloroformates .
Safety and Hazards
3-chloro-4-methoxy-N-methylaniline is considered hazardous. It is harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4-methoxy-N-methylaniline are not well-studied. It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, aniline metabolites have been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics
Cellular Effects
Aniline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aniline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Aniline and its derivatives are known to undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors
Properties
IUPAC Name |
3-chloro-4-methoxy-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOKXIVRFJQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536707 | |
Record name | 3-Chloro-4-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90234-41-6 | |
Record name | 3-Chloro-4-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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